

Application of Estriol-d3 in Endocrinology Research: Detailed Notes and Protocols

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B15543769*

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Introduction

Estriol-d3 (E3-d3), a deuterated analog of estriol, serves as a critical tool in endocrinology research, primarily utilized as an internal standard for quantitative analysis by isotope dilution mass spectrometry. Its stable isotope label ensures that its chemical and physical properties are nearly identical to the endogenous analyte, estriol, allowing for accurate correction of matrix effects and procedural losses during sample preparation and analysis. This application note provides detailed protocols and data for the use of **Estriol-d3** in the precise measurement of estriol in biological matrices, a key aspect of studying steroidogenesis, metabolic pathways, and endocrine disorders.

Core Applications

The primary application of **Estriol-d3** in endocrinology research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of estriol (E3), and often concurrently with other estrogens like estrone (E1) and estradiol (E2).^{[1][2]} This technique is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can suffer from cross-reactivity.^{[2][3]}

Key research areas benefiting from the use of **Estriol-d3** include:

- Clinical Research: Accurate measurement of low levels of estrogens in various populations, including postmenopausal women, men, and children.[1][4]
- Metabolic Studies: Tracing the metabolic fate of estriol and its precursors.[5][6]
- Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion of estriol-based therapeutics.[7]
- Endocrine Disruptor Research: Evaluating the impact of environmental compounds on estrogen levels and metabolism.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various LC-MS/MS methods utilizing deuterated estrogens, including **Estriol-d3**, as internal standards.

Table 1: LC-MS/MS Method Performance for Estrogen Analysis

Analyte	Internal Standard	Matrix	LLOQ (pg/mL)	Recovery (%)	Within-day CV (%)	Between-day CV (%)	Reference
Estriol (E3)	Estriol-d3	Human Serum	2.0	88 - 108	<6.5	4.5 - 9.5	[2]
Estrone (E1)	Estrone-d4	Human Serum	1.0	88 - 108	<6.5	4.5 - 9.5	[2]
Estradiol (E2)	Estradiol-d4	Human Serum	2.0	88 - 108	<6.5	4.5 - 9.5	[2]
16 α -hydroxyestrone	Aldosterone-d6	Human Serum	1.0	88 - 108	<6.5	4.5 - 9.5	[2]
Estradiol (E2)	17 β -estradiol-d3	Human Serum	1.3 ng/L (4.8 pmol/L)	-	<20 (at low QC)	-	[4]
Estrone (E1)	Estrone-13C3	Human Serum	1.2 ng/L (4.4 pmol/L)	-	<20 (at low QC)	-	[4]

Table 2: Mass Spectrometry Parameters for Estriol Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Estriol (E3)	287.2	171.2	Negative ESI	[2]
Estriol-d3	290.2	171.2	Negative ESI	Inferred
Estradiol (E2)	271.20	145.00	Negative ESI	[4]
Estrone (E1)	269.20	145.00	Negative ESI	[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Estriol in Human Serum by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of estrone, estradiol, and estriol in human serum using isotope dilution LC-MS/MS.^[2]

1. Materials and Reagents:

- Estriol, Estrone, Estradiol analytical standards
- **Estriol-d3**, Estrone-d4, Estradiol-d4 internal standards
- LC-MS grade methanol, water, and acetonitrile
- Formic acid
- Human serum (calibrator matrix and samples)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standards and Internal Standards:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and deuterated internal standard in methanol.
- Working Standard Solution (10 µg/mL): Mix appropriate volumes of the individual analyte stock solutions to create a combined working standard solution.
- Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution containing **Estriol-d3**, Estrone-d4, and Estradiol-d4 in methanol.
- Calibration Curve: Prepare a series of calibration standards by spiking the working standard solution into a surrogate matrix (e.g., charcoal-stripped serum) to achieve final concentrations ranging from 1 pg/mL to 200 ng/mL.

3. Sample Preparation (Solid Phase Extraction - SPE):

- Thaw serum samples, calibration standards, and quality controls at room temperature.

- To 250 μ L of serum, add 25 μ L of the internal standard spiking solution. Vortex briefly.
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the serum mixture onto the SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 methanol:water).

4. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to separate the estrogens. For example:
 - 0-1 min: 30% B
 - 1-5 min: 30-90% B (linear ramp)
 - 5-6 min: 90% B
 - 6-6.1 min: 90-30% B (linear ramp)
 - 6.1-8 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

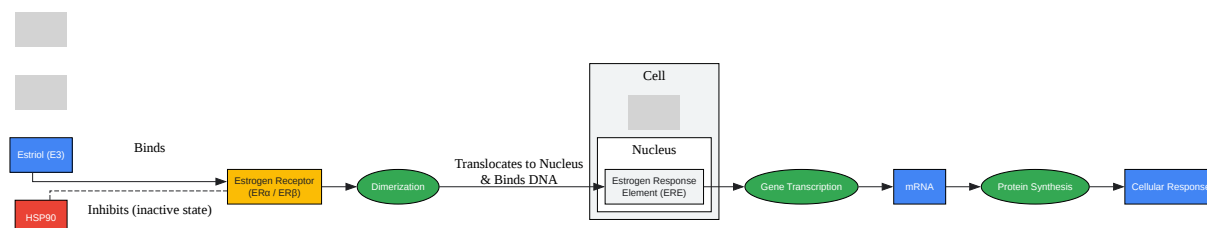
5. Data Analysis:

- Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
- Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Estrogen Signaling Pathway

Estriol, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ER α and ER β).^[9] This interaction initiates a cascade of molecular events leading to the regulation of gene expression.

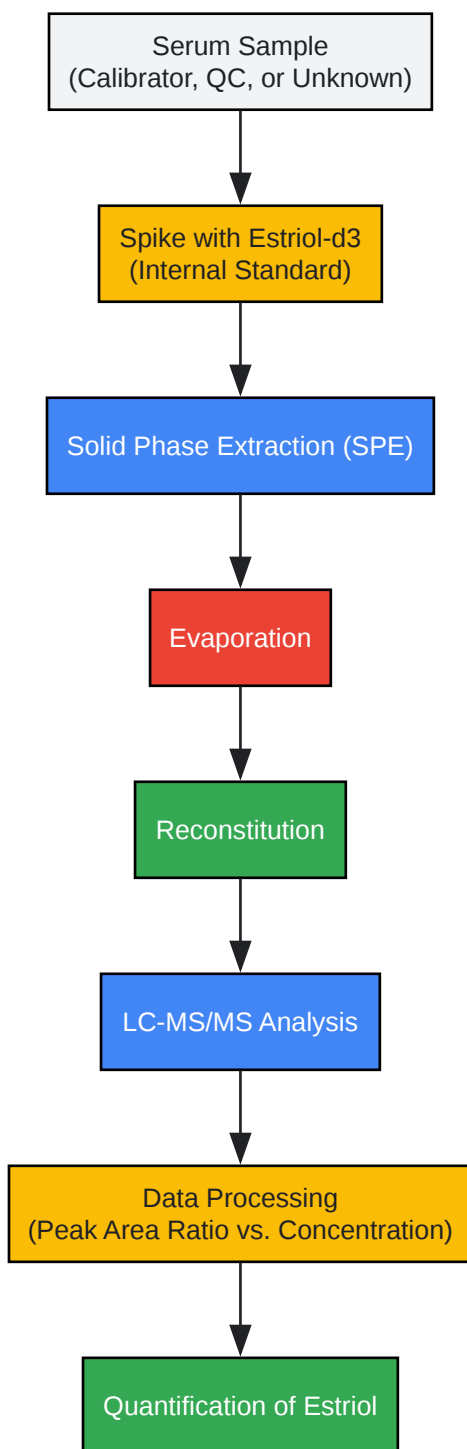


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Caption: Classical estrogen signaling pathway initiated by estriol binding.

Experimental Workflow for Estriol Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying estriol in serum samples using **Estriol-d3**.



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